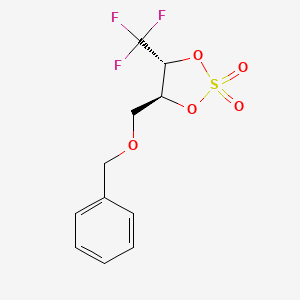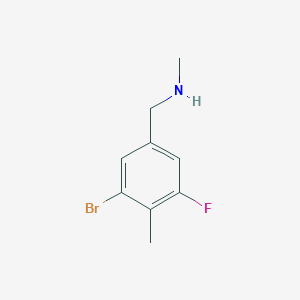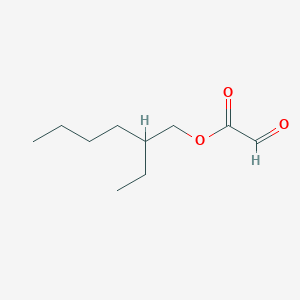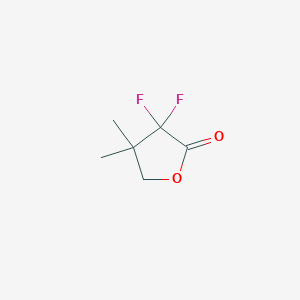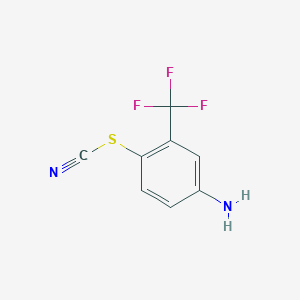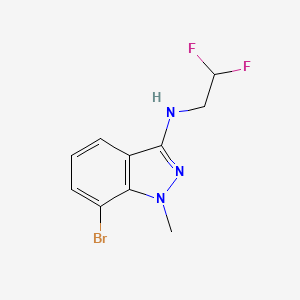
7-bromo-N-(2,2-difluoroethyl)-1-methyl-1H-indazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-N-(2,2-difluoroethyl)-1-methyl-1H-indazol-3-amine is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine and difluoroethyl groups in the structure of this compound adds to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-N-(2,2-difluoroethyl)-1-methyl-1H-indazol-3-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the bromination of an indazole derivative followed by the introduction of the difluoroethyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The difluoroethyl group can be introduced using reagents like 2,2-difluoroethylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-bromo-N-(2,2-difluoroethyl)-1-methyl-1H-indazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial or anticancer properties.
Medicine: It has potential therapeutic applications and can be explored for drug development.
Industry: The compound can be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-N-(2,2-difluoroethyl)-1-methyl-1H-indazol-3-amine involves its interaction with specific molecular targets. The presence of the bromine and difluoroethyl groups can influence its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
7-bromo-N-(2,2-difluoroethyl)-1,5-naphthyridin-4-amine: This compound shares similar structural features with 7-bromo-N-(2,2-difluoroethyl)-1-methyl-1H-indazol-3-amine, including the bromine and difluoroethyl groups.
Other Indazole Derivatives: Compounds with similar indazole cores but different substituents can be compared to highlight the unique properties of this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both bromine and difluoroethyl groups can enhance its potential as a versatile compound for various applications.
Properties
Molecular Formula |
C10H10BrF2N3 |
|---|---|
Molecular Weight |
290.11 g/mol |
IUPAC Name |
7-bromo-N-(2,2-difluoroethyl)-1-methylindazol-3-amine |
InChI |
InChI=1S/C10H10BrF2N3/c1-16-9-6(3-2-4-7(9)11)10(15-16)14-5-8(12)13/h2-4,8H,5H2,1H3,(H,14,15) |
InChI Key |
GUNXNUDWHQGMPC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2Br)C(=N1)NCC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


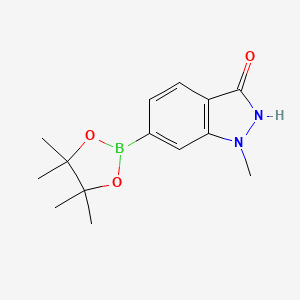
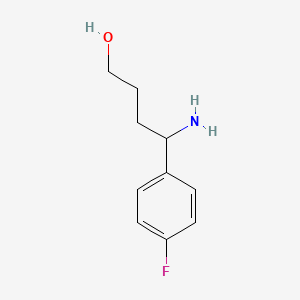
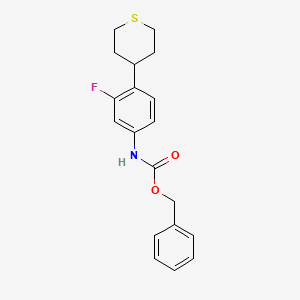
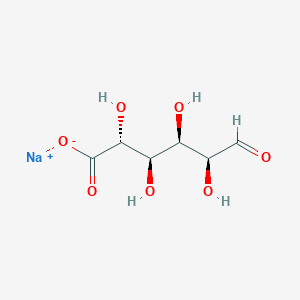
![2-Amino-1-butyl-7-methoxy-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12846716.png)
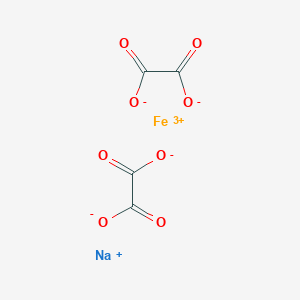
![[(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene](/img/structure/B12846734.png)
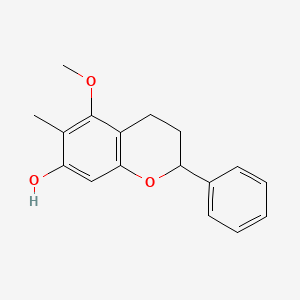
![(1R,5S)-8-tert-Butyl 2-ethyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B12846747.png)
